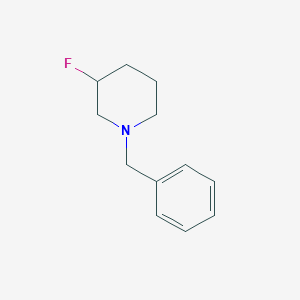

1-Benzyl-3-fluoropiperidine

Description

Structure

2D Structure

Properties

IUPAC Name |

1-benzyl-3-fluoropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUXACXHWDGKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the 1 Benzyl 3 Fluoropiperidine Core

Stereoselective Synthesis Protocols for Fluoropiperidine Systems

Achieving stereocontrol in the synthesis of 3-fluoropiperidines is a formidable challenge. The development of methods that selectively produce a single enantiomer or diastereomer is crucial for investigating the structure-activity relationships of these compounds.

Enantioselective Catalytic Approaches: Chiral Induction Strategies

Enantioselective catalysis offers a powerful tool for the synthesis of chiral 3-fluoropiperidines. These methods utilize chiral catalysts to control the stereochemical outcome of the fluorination or ring-forming reactions.

One notable approach involves the enantioselective fluorination of a pre-existing piperidine (B6355638) precursor. For instance, the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol has been achieved through an enantioselective fluorination using a modified cinchona alkaloid catalyst. capes.gov.brnih.gov This method has been shown to be adaptable, with commercially available primary amines like α-methylbenzylamine also providing similar levels of enantioselectivity. capes.gov.brnih.gov

Another strategy is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative, which furnishes 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgacs.org Subsequent reduction provides access to a variety of enantioenriched 3-substituted piperidines. organic-chemistry.orgacs.org This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, has been successfully applied to the synthesis of clinically relevant molecules. acs.org

The use of specialized chiral dirhodium catalysts has also been explored for the C-H functionalization of N-protected piperidines, leading to the formation of 2-substituted analogues with varying degrees of stereoselectivity. nih.gov The choice of both the catalyst and the nitrogen protecting group significantly influences the diastereoselectivity and enantioselectivity of the reaction. nih.gov

| Catalyst/Method | Substrate | Product | Enantiomeric/Diastereomeric Ratio | Yield |

| Modified Cinchona Alkaloid | 1-Boc-piperidine derivative | cis-1-Boc-3-fluoropiperidin-4-ol | High enantioselectivity | Good |

| Rh-catalyzed Reductive Heck | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | 3-Aryl-tetrahydropyridine | High enantioselectivity | High |

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine & Aryldiazoacetate | 2-Substituted-N-Boc-piperidine | 11:1 d.r., 93% ee | 83% |

| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine & Aryldiazoacetate | 2-Substituted-N-Bs-piperidine | >30:1 d.r., 52-73% ee | Moderate |

Diastereoselective Control in Ring Formation and Functionalization

Diastereoselective methods focus on controlling the relative stereochemistry of multiple stereocenters within the piperidine ring. This can be achieved during the ring-forming step or by the stereoselective functionalization of an existing piperidine ring.

A common strategy involves the hydrogenation of substituted pyridines. For example, the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst provides a robust route to (multi)fluorinated piperidines. acs.org This method demonstrates good diastereoselectivity and can be extended to the synthesis of enantioenriched fluorinated piperidines by employing a chiral auxiliary. acs.org

Ring-opening of epoxides derived from tetrahydropyridines with nucleophiles like hydrogen fluoride (B91410) offers a pathway to highly substituted and oxygenated piperidines with high regioselectivity and diastereoselectivity. researchgate.net The development of specialized epoxidation reagents has been crucial in overcoming steric hindrance and directing the epoxidation to a specific face of the tetrahydropyridine (B1245486). researchgate.net

Furthermore, multicomponent reactions have been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-ones, where a single diastereomer is formed from simple and readily available starting materials. researchgate.net

| Reaction Type | Substrate | Reagent/Catalyst | Product | Diastereomeric Ratio |

| Hydrogenation | Oxazolidine-substituted pyridine | H₂, Pd/C | Cbz-protected enantioenriched fluorinated piperidine | 95:5 e.r. |

| Epoxide Ring-Opening | Tetrahydropyridine-derived epoxide | HF | Piperidinol with adjacent tetrasubstituted carbons | High regioselectivity |

| Multicomponent Reaction | Pyridinium ylide, aldehyde, Michael acceptor | Ammonium (B1175870) acetate | Polysubstituted piperidin-2-one | Single diastereomer |

Biocatalytic Desymmetrization Techniques for Enantiopure Intermediates

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds. Biocatalytic desymmetrization involves the selective transformation of one of two enantiotopic groups in a prochiral substrate, leading to a chiral product. While specific examples for the direct synthesis of 1-benzyl-3-fluoropiperidine are not prevalent, the principle has been successfully applied to the synthesis of other piperidine derivatives. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce clinically valuable piperidines in high yields. rsc.org This highlights the potential of biocatalytic methods to be adapted for the synthesis of chiral fluorinated piperidine intermediates. The desymmetrization of racemates is a key area of research in preparing optically pure chiral compounds. bit.edu.cn

Regioselective Fluorination Strategies

The regioselective introduction of a fluorine atom at the C3 position of the piperidine ring is a critical step in the synthesis of this compound. Various fluorinating agents and catalytic systems have been developed to achieve this selectivity.

Electrophilic Fluorination Methods Using N-Fluoro Reagents (e.g., Selectfluor®)

Electrophilic fluorinating reagents, such as Selectfluor®, are widely used for the introduction of fluorine onto electron-rich substrates. wikipedia.org The fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce 3-fluoro-3,6-dihydropyridines, which can be subsequently converted to the corresponding fluorinated pyridines. nih.gov The mechanism of electrophilic fluorination can proceed through either an electron transfer pathway or an SN2 attack at the fluorine atom. wikipedia.org

The reaction of enamines or enol ethers derived from piperidones with electrophilic fluorine sources is a common strategy. The regioselectivity of this reaction is dictated by the position of the double bond in the enamine or enol ether intermediate. Careful control of the reaction conditions is necessary to favor the formation of the desired 3-fluoro isomer.

| Substrate | Reagent | Product | Key Feature |

| 1,2-Dihydropyridine | Selectfluor® | 3-Fluoro-3,6-dihydropyridine | Electrophilic fluorination |

| Glycals | Selectfluor®-type reagents | 2-Fluoro saccharide | Selective fluorination at the 2-position |

| Primary/Secondary Amines | Selectfluor™ | RNF₂, RNHF, R₂NF | Direct electrophilic fluorination of amines |

Transition Metal-Catalyzed Fluorination Techniques (e.g., Palladium-Catalyzed)

Transition metal-catalyzed methods have become increasingly important for the synthesis of organofluorine compounds. nih.govnih.gov Palladium-catalyzed fluorination reactions, in particular, have shown great promise. nih.gov For instance, palladium-catalyzed fluorination of (hetero)aryl triflates and bromides provides a route to fluorinated aromatic compounds. nih.gov

A notable development is the palladium(II)-catalyzed oxidative aminofluorination of unactivated alkenes, which allows for the simultaneous introduction of both a fluorine atom and a nitrogen-containing group. acs.org This approach offers a direct route to fluorinated azaheterocycles.

Furthermore, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes into N-protected piperidines can be used to introduce functionality at various positions of the piperidine ring, which could then be converted to a fluorine atom. nih.gov The site selectivity of these reactions is controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov

| Catalyst System | Substrate Type | Reaction Type | Product |

| Palladium(II) | Unactivated Alkenes | Oxidative Aminofluorination | Fluorinated azaheterocycles |

| Rhodium(II) | N-Protected Piperidines | C-H Insertion | Functionalized piperidines |

| Palladium Pincer Complex | Alkenes | Allylic C-H Borylation | Borylated alkenes (precursor for fluorination) |

Flow Photochemical Decarboxylative Fluorination Protocols

Flow photochemistry has emerged as a powerful tool for the synthesis of fluorinated organic compounds, offering advantages in safety, scalability, and reaction efficiency over traditional batch methods. mdpi.comnih.govbeilstein-journals.org A notable application is the decarboxylative fluorination of carboxylic acids to introduce fluorine atoms. nih.govorganic-chemistry.orgprinceton.edu

Recently, a successful large-scale synthesis of an enantiopure fluoropiperidine derivative, (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid, was achieved using a combination of biocatalytic desymmetrization and flow photochemical decarboxylative fluorination. acs.org This process enabled the delivery of over 400 grams of the target compound, highlighting the industrial applicability of this technology. acs.org The key photochemical step involves the irradiation of a C-terminal cysteine-derived intermediate, leading to a decarboxylation-fragmentation sequence to furnish the desired fluorinated product. azom.com This method has been shown to be efficient, with a scaled-up process using a Vapourtec R-Series system coupled with a UV-150 photochemical reactor demonstrating high conversion rates. azom.com

The general mechanism for photoredox-catalyzed decarboxylative fluorination involves the photon-induced oxidation of a carboxylate to form a carboxyl radical. nih.govprinceton.edu This is followed by rapid carbon dioxide extrusion to generate an alkyl radical, which then undergoes a fluorine atom transfer from a fluorinating reagent like Selectfluor to yield the fluoroalkane. nih.govorganic-chemistry.orgprinceton.edu

Table 1: Key Features of Flow Photochemical Decarboxylative Fluorination

| Feature | Description |

| Methodology | Utilizes continuous-flow reactors and a light source to drive the reaction. |

| Key Reaction | Decarboxylative fluorination of carboxylic acids. |

| Advantages | Enhanced safety, scalability, and reaction efficiency compared to batch processes. mdpi.comnih.govbeilstein-journals.org |

| Industrial Relevance | Demonstrated potential for large-scale synthesis of fluorinated pharmaceutical intermediates. acs.orgazom.com |

Cyclization and Annulation Strategies for Piperidine Ring Construction

Palladium-Catalyzed [4+2] Annulation Routes

Palladium-catalyzed [4+2] annulation represents a highly modular and efficient strategy for the synthesis of 3-fluoropiperidines. nih.govacs.org This approach allows for the rapid construction of the piperidine core from readily available starting materials. nih.govacs.org A key advantage of this method is the incorporation of orthogonal functional groups in the product, which permits further chemical modifications. nih.govacs.org

The reaction typically involves the allylation and subsequent condensation of an α-fluoro-β-ketoester with a cyclic carbamate. nih.govacs.org The use of a palladium catalyst, such as Pd(dba)₂, in conjunction with a suitable ligand, facilitates the annulation process. nih.govacs.org The resulting 3-fluoropiperidine (B1141850) derivatives can be obtained in high yields, and the reaction has been successfully scaled up to multigram quantities. nih.govacs.org Furthermore, this methodology has been extended to synthesize novel 3-trifluoromethylthio-substituted piperidines. acs.org

This strategy has also been applied to the synthesis of various fused tricyclic and polycyclic compounds, demonstrating its versatility in constructing complex molecular architectures. nih.govnih.govelsevierpure.com

Dearomatization-Hydrogenation Sequences of Fluoropyridines

The dearomatization-hydrogenation of fluoropyridines offers a direct and diastereoselective pathway to all-cis-(multi)fluorinated piperidines. springernature.comresearchgate.net This method addresses the significant challenge of synthesizing these valuable building blocks, which have immense potential in medicinal chemistry. springernature.comresearchgate.net

A rhodium-catalyzed dearomatization–hydrogenation process has been developed that enables the highly diastereoselective formation of a variety of all-cis-(multi)fluorinated piperidines. springernature.comresearchgate.net This one-pot procedure overcomes previous limitations where the formation of fluorinated piperidines was challenging due to catalyst poisoning and hydrodefluorination. springernature.com The process involves the use of a rhodium-carbene catalyst and a dearomatizing agent like pinacol (B44631) borane (B79455) (HBpin) under a hydrogen atmosphere. springernature.com

More recently, a robust and simple palladium-catalyzed heterogeneous hydrogenation method has been established for the cis-selective reduction of abundant and inexpensive fluoropyridines. nih.govacs.org This protocol tolerates a wide range of functional groups and can be performed using a commercially available palladium on carbon catalyst, making it highly practical for synthetic applications. nih.govacs.org The reaction proceeds with high cis-selectivity and has been successfully applied to the synthesis of fluorinated derivatives of important drug compounds. nih.govacs.org

Table 2: Comparison of Dearomatization-Hydrogenation Methods

| Method | Catalyst System | Key Features |

| Rhodium-Catalyzed Dearomatization-Hydrogenation | Rhodium-carbene catalyst with HBpin | One-pot, highly diastereoselective for all-cis products. springernature.comresearchgate.net |

| Palladium-Catalyzed Heterogeneous Hydrogenation | Pd/C with HCl in MeOH | Simple, robust, high cis-selectivity, tolerates various functional groups. nih.govacs.org |

Intramolecular Aminofluorination of Olefins

Intramolecular aminofluorination of olefins provides another important route to 3-fluoropiperidines. This strategy has been realized using both palladium catalysis and hypervalent iodine reagents. nih.gov A copper-catalyzed three-component aminofluorination of alkenes has also been developed, offering a direct entry to diverse β-fluoroalkylamines. nih.gov This method utilizes O-benzoylhydroxylamines as alkylamine precursors and Et₃N•3HF as the fluoride source. nih.gov The reaction exhibits high regioselectivity and tolerates a variety of functional groups. nih.gov

Strategic Protection and Deprotection in this compound Synthesis

N-Benzyl Protection and Removal

The N-benzyl group is a commonly employed protecting group for the piperidine nitrogen in multi-step syntheses. It is typically introduced via alkylation of the piperidine nitrogen with benzyl (B1604629) bromide or a related benzylating agent. google.comresearchgate.net

Removal of the N-benzyl group is a crucial final step in many synthetic sequences. Catalytic transfer hydrogenation is a frequently used method for this deprotection. sciencemadness.org This typically involves the use of a palladium catalyst, such as 10% Pd/C, with a hydrogen source like ammonium formate (B1220265) in a solvent such as methanol. sciencemadness.org Other methods for N-benzyl deprotection include hydrogenolysis with magnesium powder and ammonium formate. sciencemadness.org The choice of deprotection conditions can be critical, as certain substrates may be sensitive to specific reagents or reaction environments. For instance, some N-benzyl protected piperidines have shown resistance to reduction under certain catalytic hydrosilylation conditions. acs.org

Alternative Protecting Group Chemistries (e.g., Boc, Cbz, Fmoc, Ts)

tert-Butyloxycarbonyl (Boc)

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acids. google.comcreative-peptides.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. google.com In the context of piperidine synthesis, the Boc group can be used to protect the nitrogen of a precursor, which is then subjected to various transformations before the final deprotection and benzylation. google.comchemicalbook.com For instance, (R)-3-(Boc-Amino)piperidine is a key intermediate in the synthesis of various pharmaceutical agents and can be prepared from N-Cbz-3-piperidinecarboxylic acid through a multi-step process that involves the introduction of the Boc group. google.comchemicalbook.com The synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives has also been described starting from L-glutamic acid. researchgate.net A hydroboration procedure with 9-borabicyclo[3.3.1]nonane (9-BBN) of 1-Boc-4-methylenepiperidine followed by a cross-coupling reaction is another synthetic route to Boc-protected piperidine scaffolds. unisi.it

Benzyloxycarbonyl (Cbz)

The Cbz group, introduced using benzyl chloroformate (CbzCl), is another cornerstone of amine protection chemistry. researchgate.netorganic-chemistry.org It is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a method that is often compatible with other functional groups. organic-chemistry.org Research has detailed the synthesis of N-Cbz protected 2-allyl-3-fluoropiperidines as precursors to fluoro-analogues of pharmacologically active molecules. researchgate.netresearchgate.net In these syntheses, the Cbz group provides robust protection during electrophilic fluorination and allylation sequences. researchgate.netresearchgate.net The removal of the Cbz group at a late stage then yields the desired piperidine core. researchgate.net Multi-enzyme cascades have also been utilized for the conversion of N-Cbz-protected precursors to L-3-N-Cbz-aminopiperidine. rsc.orgnih.gov

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is distinguished by its lability to basic conditions, typically cleavage with piperidine, while remaining stable to acidic and hydrogenolysis conditions. wikipedia.orgchempep.com This orthogonality makes it particularly valuable in complex syntheses where other acid-labile (e.g., Boc) or hydrogenolytically cleavable (e.g., Cbz, Benzyl) groups are present. creative-peptides.comwikipedia.org While its application is most prominent in solid-phase peptide synthesis, the principles of Fmoc protection are applicable to solution-phase synthesis of complex molecules like substituted piperidines. wikipedia.orgnih.gov The Fmoc group can be introduced using reagents like Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgub.edu Its removal generates dibenzofulvene, which can be trapped by the amine base used for cleavage. wikipedia.org

Tosyl (Ts)

The tosyl group is a robust sulfonamide-based protecting group known for its high stability to a wide range of reaction conditions, including strongly acidic and oxidative environments. It is typically introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Due to its stability, the cleavage of a tosyl group often requires harsh conditions, such as reduction with sodium in liquid ammonia (B1221849) or strong acids at high temperatures. However, it has been utilized in the synthesis of 3-fluoro-substituted piperidines. For example, studies have shown the synthesis of N-tosyl adducts of 2-allyl 3-fluoro-substituted piperidines, which can be converted into 3-fluorinated analogues of natural products. researchgate.net

Comparative Overview of Protecting Groups

The selection of an appropriate protecting group is a strategic decision in the synthesis of this compound. The table below provides a comparative overview of the key characteristics of Boc, Cbz, Fmoc, and Ts groups.

| Protecting Group | Introduction Reagent | Common Cleavage Conditions | Stability | Key Advantages |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA), HCl in dioxane | Stable to base, hydrogenolysis, and nucleophiles | Facile removal under mild acidic conditions. google.comcreative-peptides.com |

| Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions | Orthogonal to acid- and base-labile groups. organic-chemistry.org |

| Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Stable to acid and hydrogenolysis | Cleavage under mild basic conditions; orthogonal to Boc and Cbz. wikipedia.orgchempep.com |

| Ts | p-Toluenesulfonyl chloride (TsCl) | Strong acid (e.g., HBr/AcOH), reducing agents (e.g., Na/NH₃) | Very stable to acid, base, and oxidative/reductive conditions | High stability for multi-step syntheses with harsh conditions. |

Research Findings on Protecting Group Application in Piperidine Synthesis

The following table summarizes selected research findings related to the use of these protecting groups in the synthesis of substituted piperidines, highlighting the reaction conditions and outcomes.

| Protecting Group | Substrate/Precursor | Reaction/Conditions | Product | Research Focus/Finding |

| Cbz | N-Cbz protected piperidine derivative | Electrophilic fluorination-allylation sequence | N-Cbz protected 2-allyl-3-fluoropiperidines | Synthesis of fluoro-analogues of febrifugine (B1672321) and halofuginone. researchgate.netresearchgate.net |

| Boc | N-Cbz-3-piperidinecarboxylic acid | Multi-step synthesis including Boc protection and hydrogenation | (R)-3-Boc-aminopiperidine | Preparation of a key chiral intermediate for pharmaceutical synthesis. google.com |

| Ts | N-tosyl piperidine derivative | Electrophilic fluorination-allylation sequence | cis and trans-N-tosyl-2-allyl-3-fluoropiperidines | Conversion into 3-fluorinated analogues of natural products like pelletierine (B1199966) and coniine. researchgate.net |

| Fmoc | Amino acids | Fmoc-OSu, DIEA in DCM | Fmoc-N-Me-Amino Acids | Development of solid-phase synthesis methods for Fmoc-protected N-methylated amino acids. nih.gov |

Conformational Analysis and Stereochemical Dynamics of 1 Benzyl 3 Fluoropiperidine

Conformational Preferences of Fluorinated Piperidine (B6355638) Rings

Saturated six-membered rings like piperidine typically adopt a chair conformation, with substituents preferentially occupying the more spacious equatorial position to minimize steric hindrance. However, the introduction of a fluorine atom at the 3-position leads to a notable deviation from this principle. In many N-substituted 3-fluoropiperidines, the conformer with the fluorine atom in the axial position is observed to be more stable than the equatorial conformer. nih.govresearchgate.netresearchgate.net

This preference for the axial orientation is a well-documented phenomenon, investigated through a combination of NMR spectroscopy and computational analysis. nih.govtechnion.ac.il Studies on various N-substituted 3-fluoropiperidine (B1141850) derivatives, including trifluoroacetamide (B147638) (TFA), hydrochloride (HCl), and unprotected (NH) analogues, consistently demonstrate a strong preference for the axial fluorine conformation in solution. nih.govresearchgate.netresearchgate.net The free enthalpy differences (ΔG) between the equatorial and axial conformers quantify this preference, with negative values indicating axial stability.

This table presents the calculated free enthalpy differences between the axial and equatorial conformers for different 3-fluoropiperidine derivatives, showing a consistent preference for the axial orientation in solution. Data sourced from computational studies. researchgate.netresearchgate.net

Elucidation of the Axial-Fluorine Anomeric Effect in Substituted Piperidines

The unusual stability of the axial conformer in 3-fluoropiperidines is attributed to a phenomenon analogous to the anomeric effect observed in carbohydrates. This "axial-fluorine anomeric effect" arises from a combination of favorable electronic interactions that overcome the expected steric repulsion associated with the axial position. nih.govresearchgate.netnih.gov The primary driving forces behind this effect are the interplay of charge-dipole interactions and hyperconjugation. nih.govresearchgate.net

The stabilization of the axial fluorine conformer is a result of a delicate balance between two key electronic factors:

Charge-Dipole Interactions: In protonated piperidinium (B107235) salts (like the HCl analogue) or in systems with a polarized nitrogen atom, a significant electrostatic attraction occurs between the partial positive charge on the nitrogen and the partial negative charge on the electronegative fluorine atom (C-Fδ−···Nδ+). nih.govresearchgate.net This interaction is maximized when the fluorine is in the axial position, bringing it into closer proximity to the nitrogen atom within the chair conformation, thereby providing substantial stabilization. nih.gov For HCl-analogues, this electrostatic interaction is the dominant stabilizing force. nih.gov

Hyperconjugation: This involves the delocalization of electron density from an occupied bonding orbital to an adjacent unoccupied antibonding orbital. In the case of axial 3-fluoropiperidine, stabilizing hyperconjugative interactions occur through the donation of electron density from anti-periplanar C-H bonds (bonds on the ring that are oriented at 180° to the C-F bond) into the low-lying antibonding sigma orbital (σ*) of the C-F bond (σC-H → σC-F). nih.govresearchgate.netresearchgate.net A similar interaction, nN → σC-F, involving the nitrogen lone pair can also contribute, particularly in α-fluoro isomers. beilstein-journals.org For N-TFA and unprotected NH-analogues, hyperconjugative interactions are found to play a more significant role in stabilizing the axial conformer. nih.gov

Solvation plays a critical role in modulating the conformational equilibrium of fluorinated piperidines. nih.govtechnion.ac.il The axial conformer, due to the proximity of the C-F dipole and the nitrogen atom, is generally more polar than the equatorial conformer. Consequently, an increase in solvent polarity provides greater stabilization for the axial form, shifting the equilibrium further in its favor. nih.gov

Computational studies have systematically evaluated this effect by calculating the energy difference between conformers in the gas phase and in solvents of varying polarity. The results show a clear trend: the preference for the axial conformer increases as the solvent becomes more polar. nih.gov

This table illustrates the calculated increasing stability of the axial conformer of a 3-fluoropiperidine analogue with increasing solvent polarity. A positive ΔG indicates equatorial preference, while negative values show axial preference. nih.gov

Diastereomeric Isomerism and Stereochemical Resolution in 1-Benzyl-3-fluoropiperidine Analogues

The synthesis of substituted piperidines can result in multiple diastereomers, depending on the relative orientation of the substituents on the ring. However, modern synthetic methods allow for a high degree of stereochemical control. For instance, a catalytic dearomatization-hydrogenation sequence starting from fluoropyridine precursors has been used to prepare a wide range of substituted, all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.govd-nb.info This demonstrates that analogues of this compound can be synthesized with specific, predictable stereochemistry, which is crucial for establishing structure-activity relationships in drug discovery.

Investigation of Isomerization Pathways and Kinetic Parameters

The conformational preferences observed in fluorinated piperidines are the result of a dynamic equilibrium between the axial and equatorial forms. The investigation of this equilibrium, primarily through NMR spectroscopy and computational chemistry, has focused on determining the thermodynamic stability (ΔG) of the conformers. nih.govresearchgate.net These studies confirm which conformer is lower in energy and thus more populated at equilibrium. While these thermodynamic data imply a constant isomerization between the chair forms, detailed kinetic studies to determine the energy barriers and specific pathways for the ring-flipping process in this compound are less commonly reported in the foundational literature, which has prioritized understanding the origins of the conformational preference itself.

Spectroscopic Characterization for Structural and Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A complete NMR analysis of 1-Benzyl-3-fluoropiperidine would provide precise information about its atomic framework.

Multi-Dimensional NMR Techniques for Connectivity and Stereorelationships

Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to unambiguously assign all proton and carbon signals and to confirm the connectivity between the benzyl (B1604629) group and the piperidine (B6355638) ring. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly important for determining the stereochemical relationship between the fluorine atom and the other substituents on the piperidine ring, revealing whether the fluorine is in an axial or equatorial position in the dominant chair conformation. No published studies detailing these analyses for this compound could be located.

Computational NMR Studies for Spectral Prediction and Assignment

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), could be used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. These theoretical calculations would aid in the potential future assignment of experimental spectra and could provide insight into the preferred conformations of the molecule. However, no such computational studies have been published for this specific compound.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of this compound would precisely determine bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It would also unequivocally establish the relative stereochemistry of the fluorine atom. Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly available resources.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

C-H stretching vibrations of the aromatic (benzyl) and aliphatic (piperidine) groups.

C-C stretching vibrations within the aromatic ring.

The C-N stretching vibration of the tertiary amine.

The C-F stretching vibration, which typically appears in the fingerprint region of the spectrum.

Without access to an experimental spectrum, a detailed analysis and assignment of these vibrational modes is not possible.

Computational Chemistry in the Investigation of 1 Benzyl 3 Fluoropiperidine

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern quantum chemistry for elucidating the electronic structure and determining the equilibrium geometries of molecules. niscpr.res.in Geometry optimization is a fundamental computational procedure that seeks to find a stable arrangement of atoms corresponding to a local minimum on the potential energy surface by iteratively adjusting atomic coordinates to minimize internal forces. mdpi.comresearchgate.netyoutube.com

These methods solve the Schrödinger equation, with DFT focusing on the electron density and ab initio methods on the wavefunction, to calculate the energy of a given molecular structure. researchgate.net For molecules like 1-benzyl-3-fluoropiperidine, DFT calculations, often using functionals like B3LYP, are employed to predict properties such as heats of formation and bond dissociation energies. nih.govnih.gov The choice of basis set, such as the Pople-style 6-31G(d) or 6-311G**, is crucial for balancing computational cost and accuracy. nih.govnih.gov

The optimization process continues until the calculated energy reaches its lowest value and the gradients, or forces on the atoms, vanish, indicating a stationary point has been found. youtube.comgatech.edu The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. rsc.org For piperidine (B6355638) systems, these calculations can accurately determine the preferred chair conformation and the orientation of substituents. researchgate.net Theoretical studies on related benzyl-containing heterocyclic compounds have shown good agreement between geometrical parameters obtained from DFT calculations and those determined by experimental X-ray diffraction. rsc.orgmdpi.com

| Method Type | Examples | Typical Application |

|---|---|---|

| DFT Functionals | B3LYP, MPWB1K, M06-2X, ωB97XD | Geometry optimization, electronic properties, reaction energies, thermochemistry. nih.govnih.govresearchgate.net |

| Ab Initio Methods | Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2) | Initial geometry optimization, provides a baseline for more complex calculations. mdpi.comresearchgate.net |

| Basis Sets | 6-31G(d,p), 6-311G**, cc-pVTZ, aug-cc-pVTZ | Define the atomic orbitals used in the calculation; larger sets offer higher accuracy at greater computational cost. nih.govnih.govresearchgate.net |

Molecular Mechanics and Force Field (MMFF) Calculations for Conformational Energy Mapping

While DFT provides high accuracy, its computational cost can be prohibitive for exploring the full conformational landscape of flexible molecules. Molecular Mechanics (MM) offers a computationally efficient alternative by using classical physics to model molecular systems. nih.gov MM methods employ a "force field," which is a set of parameters and potential energy functions that describe bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions between atoms. nih.govwikipedia.org

For a substituted piperidine ring like that in this compound, MM is ideal for mapping the potential energy surface associated with ring puckering and substituent orientation. The piperidine ring primarily exists in a chair conformation, but substituents can occupy either an axial or an equatorial position. Computational analysis can determine the relative stability of these conformers.

A study on 3-fluoropiperidine (B1141850) revealed a distinct preference for the fluorine atom to be in the axial position, a counterintuitive finding when compared to larger halogens. researchgate.net This preference is influenced by a combination of hyperconjugative and electrostatic interactions. By calculating the free enthalpy differences (ΔG) between the equatorial and axial conformers, researchers can quantify this preference. researchgate.net Such calculations are critical for understanding how the fluorine substituent dictates the three-dimensional shape of the molecule, which in turn influences its biological activity.

| Compound | ΔG (Equatorial - Axial) in Solvent (kcal/mol) | ΔG (Equatorial - Axial) in Gas Phase (kcal/mol) | Conclusion |

|---|---|---|---|

| 3-Fluoropiperidine (TFA-protected) | +0.98 (in Chloroform) | +0.65 | Axial conformer is more stable. researchgate.net |

| 3-Fluoropiperidine (HCl salt) | +1.12 (in Water) | +0.21 | Axial conformer is more stable. researchgate.net |

Computational Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

The in silico prediction of NMR chemical shifts has become an invaluable tool for structural elucidation and verification. rsc.org Quantum mechanical calculations, particularly DFT, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. researchgate.net The most common approach involves first optimizing the molecular geometry and then calculating the NMR isotropic shielding constants using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

These calculated shielding constants are then converted to chemical shifts by referencing them against the calculated shielding of a standard, such as tetramethylsilane (TMS). The best DFT methods can reproduce experimental ¹H and ¹³C chemical shifts to within 0.2-0.3 ppm and 2-4 ppm, respectively. researchgate.net For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is also of significant interest. nih.gov Computational methods can predict these shifts with a mean absolute error of around 2.7 ppm, which is sufficient to distinguish between different chemical environments of fluorine atoms. nih.gov This capability is crucial for confirming the regiochemistry of fluorination in molecules like this compound.

| Nucleus | Typical Mean Absolute Error (MAE) | Common Computational Protocol |

|---|---|---|

| ¹H | ~0.20 ppm | GIAO-DFT (e.g., B3LYP/6-31G(d)) with Boltzmann averaging of conformers. researchgate.netnih.gov |

| ¹³C | ~2.00 ppm | GIAO-DFT, often requires larger basis sets for high accuracy. researchgate.netnih.gov |

| ¹⁹F | ~2.7 ppm | QM/MM setups or DFT with appropriate functionals and basis sets. nih.gov |

Analysis of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful method for investigating reaction mechanisms, providing detailed insights into transition states (TS) and reaction pathways that are often inaccessible through experimental means alone. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

For instance, a theoretical study on the [3+2] cycloaddition (32CA) reaction between N-benzyl fluoro nitrone and maleimides provides a relevant model for understanding reactions involving benzyl-substituted nitrogen heterocycles. nih.gov Using the MPWB1K/6-311G(d) level of theory, researchers were able to characterize the reaction as a one-step mechanism with highly asynchronous bond formation. nih.gov The Gibbs free energy profiles were computed to understand the kinetic and thermodynamic factors controlling the reaction's stereoselectivity. nih.gov Such analyses allow for the determination of activation energies, which explain why certain products are favored over others. This approach could be directly applied to study the synthesis or reactivity of this compound, predicting outcomes and optimizing reaction conditions.

| Parameter | Finding | Significance |

|---|---|---|

| Reaction Mechanism | One-step, concerted mechanism. nih.gov | Indicates no stable intermediates are formed during the reaction. |

| Activation Energy (ΔG‡) | Exo-cycloadduct pathway has a lower activation energy. nih.gov | Explains the kinetic preference for the experimentally observed exo-product. |

| Thermodynamics (ΔG) | Exo-cycloadduct is thermodynamically more stable. nih.gov | Confirms the exo-product is the favored product under equilibrium conditions. |

| Solvent Effects | Solvent does not alter the selectivity but affects activation energies. nih.gov | Suggests the inherent electronic and steric factors of the reactants primarily control selectivity. |

Chemoinformatic Analysis for Molecular Design Principles and Scaffold Exploration

Chemoinformatics applies computational methods to analyze chemical data, aiding in the design of new molecules with desired properties, particularly in the context of drug discovery. nih.gov For a molecule like this compound, chemoinformatic tools can assess its potential as a building block or scaffold for creating larger, biologically active compounds.

The introduction of a fluorine atom can significantly alter the electronic properties of a molecule. In the case of the piperidine ring, the strong electron-withdrawing nature of fluorine is known to lower the basicity of the nitrogen atom. This effect can be quantified by calculating the pKa value. A chemoinformatic study on a library of fluorinated piperidines demonstrated that fluorine atoms notably lowered their basicity. nih.gov This modulation is highly relevant in drug design, as reduced basicity is often correlated with decreased affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity. nih.gov Computational pKa prediction allows for the rapid screening of virtual compounds to select those with an optimal basicity profile.

To assess the utility of a chemical scaffold for drug design, various molecular descriptors are calculated. These descriptors quantify physicochemical properties, three-dimensionality, and complexity. For fragment-based drug discovery, scaffolds should possess "lead-like" properties and a high degree of three-dimensional character. nih.gov

Chemoinformatic analysis of fluorinated piperidines evaluates descriptors such as molecular weight (MW), lipophilicity (logP), and the fraction of sp³ hybridized carbons (Fsp³), which is a measure of three-dimensionality or saturation. nih.gov A high Fsp³ value is desirable as it helps molecules escape "flatland" and explore a wider chemical space, potentially leading to improved selectivity and better pharmacological properties. By calculating these descriptors for this compound, its suitability as a fragment for developing more complex drug candidates can be systematically evaluated. nih.gov

| Descriptor | Definition | Significance in Drug Design |

|---|---|---|

| pKa | A measure of the acidity/basicity of a functional group. | Influences solubility, absorption, and off-target effects like hERG binding. Lower basicity is often preferred. nih.gov |

| Fraction of sp³ carbons (Fsp³) | The number of sp³ hybridized carbons divided by the total carbon count. | Indicates the degree of three-dimensionality. Higher values are associated with better clinical success rates. nih.gov |

| Lead-likeness | A composite property based on parameters like MW, logP, and rotatable bonds. | Assesses the suitability of a molecule as a starting point for lead optimization. nih.gov |

Chemical Transformations and Functionalization of the 1 Benzyl 3 Fluoropiperidine Scaffold

Regioselective Modifications of the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring in 1-benzyl-3-fluoropiperidine is a primary site for chemical modification. The benzyl (B1604629) group, while often serving as a protecting group, can be removed and replaced with various substituents to alter the compound's biological activity.

One common transformation is the debenzylation of the piperidine nitrogen. This is typically achieved through catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. The resulting 3-fluoropiperidine (B1141850) can then be N-functionalized with a wide array of substituents. For instance, N-alkylation with different alkyl halides or reductive amination with aldehydes or ketones can introduce diverse groups at the nitrogen position.

Furthermore, the nitrogen can be acylated with various acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides. These modifications can significantly impact the basicity and lipophilicity of the piperidine nitrogen, thereby influencing its interaction with biological targets. The choice of the N-substituent is crucial in drug design, as it can modulate potency, selectivity, and pharmacokinetic properties.

Stereoselective Functionalization at Fluorine-Bearing and Adjacent Carbons

The presence of a fluorine atom at the C3 position of the piperidine ring introduces a stereocenter and influences the reactivity of adjacent positions. Stereoselective functionalization at and around this fluorine-bearing carbon is a key strategy for creating structurally diverse and potent analogs.

Electrophilic fluorination of corresponding enamine precursors is a common method to introduce the fluorine atom with stereocontrol. researchgate.net Subsequent reactions can then be performed to further functionalize the ring. For example, allylation of N-protected 3-fluoropiperidines can proceed with high diastereoselectivity, allowing for the introduction of an allyl group at the C2 position. researchgate.net The stereochemical outcome of these reactions is often influenced by the nature of the N-protecting group and the reaction conditions.

Functionalization at the C4 position, adjacent to the fluorine-bearing carbon, has also been explored. For example, rhodium-catalyzed C-H insertion reactions have been utilized to introduce substituents at the C4 position of the piperidine ring. nih.govd-nb.inforesearchgate.net The regioselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.govd-nb.info This approach allows for the synthesis of 3,4-disubstituted piperidine derivatives with defined stereochemistry.

An indirect approach for functionalizing the C3 position involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive ring-opening of the resulting cyclopropane. nih.govd-nb.info This method provides access to 3-substituted piperidines with high stereoselectivity.

Reactions of the Benzyl Moiety and its Role in Reactivity Control

The benzyl group attached to the piperidine nitrogen is not merely a passive protecting group; it can actively participate in and influence the outcome of chemical reactions. The aromatic ring of the benzyl group can be subjected to various electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional functional groups. These modifications can be used to modulate the electronic properties and steric bulk of the N-substituent.

Moreover, the benzylic protons are susceptible to radical reactions. For example, 1,6-hydrogen atom transfer (HAT) reactions can be initiated at the benzylic position, leading to the formation of a benzylic radical. nih.gov This radical can then undergo further reactions, such as cyclization, to form more complex polycyclic structures.

The benzyl group also plays a significant role in controlling the reactivity and stereoselectivity of reactions on the piperidine ring. The steric hindrance provided by the benzyl group can direct incoming reagents to specific positions, thereby influencing the regioselectivity of the reaction. For instance, in some C-H functionalization reactions, the bulky benzyl group can shield the C2 position, leading to preferential reaction at the C4 position. nih.gov

Synthetic Utility in Building Complex Organic Frameworks

The this compound scaffold serves as a versatile building block for the synthesis of complex organic frameworks with potential therapeutic applications. nih.govd-nb.infonih.gov The various functionalization strategies discussed above allow for the incorporation of this fluorinated piperidine motif into larger and more intricate molecular architectures.

For example, the functionalized piperidine ring can be coupled with other heterocyclic systems to create novel hybrid molecules. The development of multi-target-directed ligands, which can simultaneously interact with multiple biological targets, is an active area of research in drug discovery. nih.gov The this compound scaffold provides a robust platform for the design and synthesis of such compounds.

Applications of 1 Benzyl 3 Fluoropiperidine As a Chemical Building Block in Advanced Molecular Construction

Design and Synthesis of Conformationally Constrained Scaffolds

The piperidine (B6355638) ring is a ubiquitous motif in natural products and pharmaceuticals, largely due to its ability to adopt well-defined chair conformations that can orient substituents in precise three-dimensional arrangements. The introduction of a fluorine atom at the C3-position of the piperidine ring, as in 1-benzyl-3-fluoropiperidine, introduces a significant conformational bias.

The N-benzyl group further influences the conformational landscape of the piperidine ring. While providing a stable protecting group that is amenable to a variety of reaction conditions, the bulky benzyl (B1604629) group can also introduce steric interactions that further bias the conformational equilibrium. For instance, in the synthesis of disubstituted piperidines, the interplay between the N-benzyl group and other substituents can be exploited to achieve high diastereoselectivity. whiterose.ac.uk By strategically choosing the N-protecting group, chemists can drive epimerization reactions towards the thermodynamically more stable diastereomer, often relieving unfavorable 1,3-diaxial interactions. whiterose.ac.uk Thus, this compound serves as a pre-organized scaffold, where the axial fluorine atom acts as a conformational anchor, guiding the stereochemical outcome of subsequent synthetic transformations and enabling the rational design of molecules with specific three-dimensional structures. nih.gov

Precursors for Architecturally Diverse N-Heterocycles

This compound is not only a valuable scaffold in its own right but also serves as a versatile precursor for the synthesis of a wide array of more complex N-heterocyclic systems. The reactivity of the piperidine ring and the ability to deprotect the nitrogen atom open up numerous avenues for further functionalization and cyclization reactions.

The N-benzyl group can be readily removed under various conditions, such as catalytic hydrogenation, to reveal a secondary amine. This free amine can then participate in a range of transformations, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents. organic-chemistry.org Furthermore, the piperidine ring itself can be a platform for constructing fused or bridged heterocyclic systems. For example, intramolecular cyclization reactions starting from appropriately functionalized 3-fluoropiperidine (B1141850) derivatives can lead to the formation of bicyclic structures.

The presence of the fluorine atom can also influence the reactivity of the piperidine ring, potentially directing the regioselectivity of certain reactions. While direct examples showcasing the transformation of this compound into other specific heterocyclic systems are not extensively detailed in the provided search results, the general principles of piperidine chemistry suggest its utility. For instance, derivatives such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate are used as building blocks for the synthesis of chromeno[3,4-c]pyridin-5-ones. sigmaaldrich.com This highlights the potential of functionalized piperidines to act as key intermediates in the construction of architecturally diverse N-heterocycles. The strategic placement of the fluorine atom in this compound offers a handle to fine-tune the electronic and steric properties of the resulting heterocyclic scaffolds.

Integration into Polycyclic and Spirocyclic Molecular Frameworks

The construction of polycyclic and spirocyclic frameworks is a significant challenge in synthetic organic chemistry, and building blocks that facilitate such transformations are highly sought after. This compound, with its inherent conformational biases and functional handles, presents opportunities for its incorporation into these complex molecular architectures.

One strategy for constructing spirocyclic systems involves the use of piperidine derivatives in intramolecular cyclization reactions where the piperidine ring becomes one of the rings in the spirocycle. For example, the synthesis of 1′-Benzyl-3,4-Dihydrospiro[2H-1-Benzothiopyran-2,4′-Piperidine] demonstrates the utility of N-benzylpiperidine scaffolds in creating spiro-heterocycles. nih.gov Although this example does not feature a fluorine substituent, it illustrates the principle of utilizing the piperidine core for spiro-annulation.

The fluorine atom in this compound can play a crucial role in directing the stereochemical outcome of such cyclizations. The preference for an axial fluorine atom can pre-organize the transition state of the cyclization reaction, leading to the formation of a specific diastereomer of the spirocyclic product. While specific examples of this compound being used to generate polycyclic or spirocyclic systems were not explicitly found in the search results, the established reactivity of related piperidine derivatives provides a strong indication of its potential. The synthesis of 2,5-disubstituted piperidines via Heck coupling followed by hydrogenation demonstrates how the piperidine ring can be elaborated to create more complex substitution patterns, which could be precursors to polycyclic systems. whiterose.ac.uk The conformational control exerted by the fluorine atom would be a valuable asset in controlling the stereochemistry of these intricate structures.

Contribution to the Elucidation of Structure-Function Relationships in Chemical Biology Research

A fundamental goal of chemical biology is to understand how the three-dimensional structure of a molecule dictates its biological function. The systematic modification of a lead compound and the subsequent evaluation of its biological activity, known as structure-activity relationship (SAR) studies, is a cornerstone of this endeavor. This compound and its derivatives are valuable tools in this context, allowing researchers to probe the importance of specific steric and electronic interactions.

The introduction of a fluorine atom at the 3-position of the piperidine ring can have a profound impact on a molecule's biological properties. Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, which in turn can affect the molecule's ionization state at physiological pH, its membrane permeability, and its binding affinity for biological targets. nih.gov For instance, the fluorination of certain 5-HT1D receptor ligands was found to significantly reduce their pKa, leading to improved oral absorption. nih.gov

The N-benzyl group also plays a critical role in SAR studies. By synthesizing and testing a series of analogues with different substituents on the benzyl ring, researchers can probe the steric and electronic requirements of the binding pocket of a target protein. nih.govnih.gov For example, a study on N-benzyl piperidine derivatives as inhibitors of the dopamine, serotonin, and norepinephrine (B1679862) transporters revealed that substituents on the benzyl ring significantly influenced their affinity and selectivity. nih.gov

The combination of the conformationally restricting fluorine atom and the synthetically versatile N-benzyl group makes this compound an ideal scaffold for generating focused libraries of compounds for SAR studies. By systematically varying the stereochemistry at the 3-position and the substitution pattern on the benzyl group, chemists can dissect the specific contributions of conformation, electronics, and sterics to biological activity. This detailed understanding of structure-function relationships is crucial for the rational design of more potent and selective therapeutic agents. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-fluoropiperidine, and how can purity be validated?

this compound is typically synthesized via nucleophilic fluorination of a piperidine precursor or through reductive amination with fluorinated intermediates. A common approach involves substituting a hydroxyl or halogen group at the 3-position of the piperidine ring with fluorine using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Post-synthesis, purity should be validated via 1H/13C NMR to confirm structural integrity (e.g., δ 7.35–7.20 ppm for benzyl protons, δ 163.8 ppm for fluorinated carbons) and HPLC-MS to assess impurity profiles .

Q. How should researchers handle and store this compound to ensure safety?

Follow these protocols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to avoid hydrolysis or oxidation .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent reactive byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Use ¹H NMR to confirm benzyl group integration (e.g., aromatic protons at δ 7.35–7.20) and ¹⁹F NMR to verify fluorine incorporation (δ ~ -120 to -180 ppm depending on substituents) .

- FT-IR : Look for C-F stretches near 1100–1000 cm⁻¹ and piperidine ring vibrations at 2800–3000 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₂H₁₅FN₂) .

Advanced Research Questions

Q. How can reaction yields be optimized for fluorination at the 3-position of piperidine?

Key variables include:

- Catalyst Selection : Use Pd/C or Ni-based catalysts for hydrogenation steps to minimize dehalogenation side reactions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorinating agent reactivity but may require strict temperature control (<0°C) to prevent ring degradation .

- Workup Strategies : Employ column chromatography with gradient elution (hexane/EtOAc) to separate fluorinated products from unreacted precursors .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Contradictions often arise from:

- Stereochemical Isomerism : Use chiral HPLC or VCD (vibrational circular dichroism) to identify enantiomeric impurities .

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening (e.g., piperidine ring puckering) .

- Cross-Validation : Compare with computational models (DFT or MD simulations) to predict chemical shifts and coupling constants .

Q. What computational methods are suitable for studying this compound’s bioactivity?

- Docking Studies : Use AutoDock Vina to model interactions with targets like sigma-1 receptors or monoamine oxidases, focusing on fluorine’s electronegativity and steric effects .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) based on logP and topological polar surface area .

Q. How does the fluorination position (3 vs. 4) on the piperidine ring affect biological activity?

Design comparative studies using:

Q. What are the stability challenges of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.